molecular formula C23H17N3O4 B3695984 (E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3695984
M. Wt: 399.4 g/mol
InChI Key: FZGWJHMXBQAOFD-KPKJPENVSA-N
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Description

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a nitrophenyl group, and a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative. The next step involves the introduction of the 4-methylphenyl group via a Friedel-Crafts alkylation reaction. The final step is the formation of the prop-2-enamide linkage through a coupling reaction with 3-nitrobenzaldehyde under basic conditions, followed by dehydration to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions or forming reactive intermediates that can modify biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of a benzoxazole ring and a nitrophenyl group, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycoside

Properties

IUPAC Name

(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-15-5-8-17(9-6-15)23-25-20-14-18(10-11-21(20)30-23)24-22(27)12-7-16-3-2-4-19(13-16)26(28)29/h2-14H,1H3,(H,24,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGWJHMXBQAOFD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(E)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

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